molecular formula C11H17NO5 B3389112 Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate CAS No. 91189-23-0

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3389112
CAS No.: 91189-23-0
M. Wt: 243.26 g/mol
InChI Key: GKONDLRZGSAWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring two ester groups: an ethyl ester at the 3-position and a 2-ethoxy-2-oxoethyl substituent. The pyrrolidine scaffold is a common motif in bioactive molecules, and the presence of multiple ester groups may enhance lipophilicity, influencing bioavailability and metabolic stability .

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-9(14)6-11(10(15)17-4-2)5-8(13)12-7-11/h3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKONDLRZGSAWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC(=O)NC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate typically involves the esterification of 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pyrrolidine ring may interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents CAS No. Key Features
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate C₁₁H₁₅NO₅ - Ethyl ester at 3-position
- 2-ethoxy-2-oxoethyl at 3-position
5447-61-0 Dual ester groups; symmetric substitution at 3-position
Ethyl 5-oxopyrrolidine-3-carboxylate C₇H₁₁NO₃ - Ethyl ester at 3-position 36821-26-8 Single ester group; simpler scaffold
Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate C₁₂H₁₇NO₅ - Ethyl ester at 2-position
- 3-ethoxy-3-oxopropyl at 1-position
5447-61-0 Ester groups at 1- and 2-positions; asymmetric substitution
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate C₈H₁₃NO₃ - Methyl at 2-position
- Ethyl ester at 1-position
73193-55-2 Methyl substituent enhances steric hindrance; single oxo group
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid C₁₁H₁₀ClNO₃ - 4-Chlorophenyl at 3-position
- Carboxylic acid at 2-position
N/A Chiral center; bioactive substituent (chlorophenyl)

Reactivity Differences :

  • The dual ester groups in the target compound increase susceptibility to hydrolysis compared to single-ester analogs (e.g., Ethyl 5-oxopyrrolidine-3-carboxylate).
  • Substituents like chlorophenyl () or pyridyl groups () introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Physical and Spectral Properties

  • Melting Points :
    • The target compound is likely a liquid (similar to Ethyl 5-oxopyrrolidine-3-carboxylate, which is an oil ), whereas chlorophenyl derivatives () crystallize as solids (m.p. 191°C) .
  • NMR Data: Ethoxy groups in the target compound would show quartets at δ ~4.1–4.2 (J = 7–8 Hz), similar to Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (δ 4.16–4.08) . Pyrrolidine ring protons resonate at δ 2.2–3.4, influenced by electron-withdrawing substituents .

Biological Activity

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound characterized by its unique combination of ester and pyrrolidine functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various research domains.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
CAS Number 91189-23-0
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 227.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ester group within the compound can undergo hydrolysis, leading to the release of active metabolites that exert biological effects. Additionally, the pyrrolidine ring may interact with proteins or nucleic acids, influencing their function and activity.

Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds often exhibit significant antioxidant properties. For instance, studies have shown that related compounds possess high DPPH radical scavenging abilities, suggesting that this compound could similarly demonstrate antioxidant activity .

Comparative Antioxidant Activity Table

CompoundDPPH Scavenging Activity (%)
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidineTBD (To Be Determined)
Ascorbic Acid (Control)88.6
Compound with Oxadiazole Moiety78.6

Enzyme Interaction Studies

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine has been evaluated for its effects on various enzymes involved in metabolic pathways. Initial findings suggest that it may inhibit certain enzymes, thereby modulating metabolic processes. Further studies are needed to quantify these effects and identify specific enzyme targets .

Case Study: Antioxidant Potential

In a study examining the antioxidant potential of various pyrrolidine derivatives, Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine was included due to its structural similarities with other known antioxidants. The study utilized the DPPH radical scavenging method and found promising results indicating that this compound could effectively neutralize free radicals, thus exhibiting potential health benefits.

Case Study: Enzyme Inhibition

Another investigation focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria using Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine. The compound demonstrated a significant reduction in T3SS-mediated secretion at concentrations above its IC50 value, highlighting its potential as a therapeutic agent against bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.